3-(Prop-1-en-2-yl)picolinonitrile
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Overview
Description
3-(Prop-1-en-2-yl)picolinonitrile is an organic compound with the molecular formula C9H8N2 and a molecular weight of 144.17 g/mol . It is a derivative of picolinonitrile, featuring a prop-1-en-2-yl group attached to the third position of the pyridine ring. This compound is primarily used for research purposes and is not intended for human use .
Preparation Methods
The synthesis of 3-(Prop-1-en-2-yl)picolinonitrile can be achieved through various synthetic routes. One common method involves the reaction of 3-bromopicolinonitrile with prop-1-en-2-yl magnesium bromide under an inert atmosphere . The reaction is typically carried out in anhydrous tetrahydrofuran (THF) at low temperatures, followed by quenching with water and extraction with an organic solvent. The crude product is then purified using column chromatography to obtain the desired compound in high yield .
large-scale synthesis would likely involve similar reaction conditions with optimization for higher yields and purity .
Chemical Reactions Analysis
3-(Prop-1-en-2-yl)picolinonitrile undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include anhydrous solvents, inert atmospheres, and specific catalysts to ensure high selectivity and yield. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-(Prop-1-en-2-yl)picolinonitrile has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(Prop-1-en-2-yl)picolinonitrile involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit tubulin polymerization, leading to the destabilization of microtubules in cancer cells . This results in cell cycle arrest and apoptosis, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
3-(Prop-1-en-2-yl)picolinonitrile can be compared with other similar compounds, such as:
3-(Prop-1-en-2-yl)azetidin-2-one: This compound also exhibits antiproliferative activity and inhibits tubulin polymerization.
3-allylazetidin-2-one: Similar to this compound, this compound interacts with the colchicine-binding site on tubulin.
3-(buta-1,3-dien-1-yl)azetidin-2-one: This compound has a similar mechanism of action and is studied for its potential anticancer properties.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which make it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
3-prop-1-en-2-ylpyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c1-7(2)8-4-3-5-11-9(8)6-10/h3-5H,1H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGFFSNKEUFVTAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=C(N=CC=C1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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